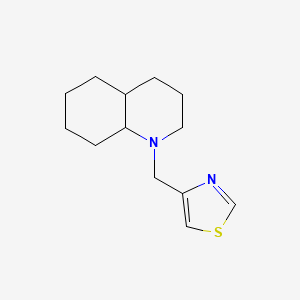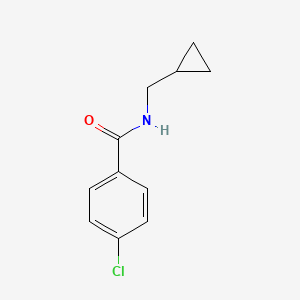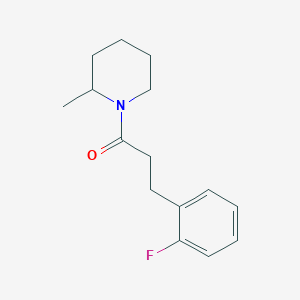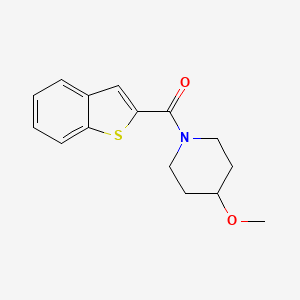
N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. DCM is a sulfonamide derivative that has been shown to have potent inhibitory effects on various enzymes, including carbonic anhydrase and matrix metalloproteinases.
Mecanismo De Acción
The mechanism of action of DCM involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. DCM has been shown to have a high affinity for the active site of carbonic anhydrase, which explains its potent inhibitory effects on the enzyme. The exact mechanism of action of DCM on matrix metalloproteinases is not fully understood, but it is believed to involve the inhibition of the enzyme's zinc-dependent catalytic activity.
Biochemical and Physiological Effects:
DCM has been shown to have a range of biochemical and physiological effects. Inhibition of carbonic anhydrase by DCM can lead to a decrease in the production of aqueous humor in the eye, which has potential therapeutic applications in the treatment of glaucoma. DCM has also been shown to have anti-inflammatory effects, which may be due to its inhibition of matrix metalloproteinases. Additionally, DCM has been shown to have antitumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCM in lab experiments is its potent inhibitory effects on enzymes such as carbonic anhydrase and matrix metalloproteinases. This makes it a valuable tool for studying the role of these enzymes in various diseases and for developing potential therapeutic agents. However, one limitation of using DCM is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DCM. One area of future research could be the development of more potent and selective inhibitors of carbonic anhydrase and matrix metalloproteinases based on the structure of DCM. Another area of future research could be the investigation of the potential therapeutic applications of DCM in the treatment of diseases such as glaucoma, epilepsy, and cancer. Finally, further studies are needed to fully understand the mechanism of action of DCM on matrix metalloproteinases and to identify other potential targets for the compound.
Métodos De Síntesis
The synthesis of DCM involves the reaction of 3,4-dichloroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide derivative. The reaction typically takes place in an organic solvent, such as dichloromethane or chloroform, and is followed by purification using chromatography techniques.
Aplicaciones Científicas De Investigación
DCM has been extensively used in scientific research due to its inhibitory effects on various enzymes. Carbonic anhydrase, for example, is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. DCM has been shown to inhibit carbonic anhydrase, which has potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. DCM has also been shown to inhibit matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and are involved in various diseases such as cancer and arthritis.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-3-6-13(20-2)14(7-9)21(18,19)17-10-4-5-11(15)12(16)8-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENALXYEFUIXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)


![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)

![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)

![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)




